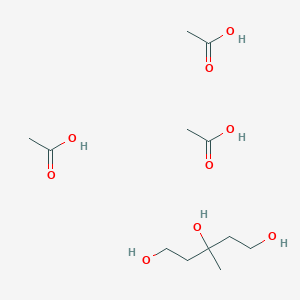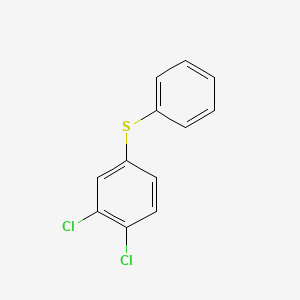
1,2-Dichloro-4-(phenylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4-(phenylsulfanyl)benzene: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two chlorine atoms at the 1 and 2 positions, and a phenylsulfanyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(phenylsulfanyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-(phenylsulfanyl)benzene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 1,2-Dichloro-4-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the phenylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated benzene derivatives.
Substitution: Hydroxybenzene derivatives, aminobenzene derivatives.
科学的研究の応用
1,2-Dichloro-4-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its aromatic structure and functional groups.
Medicine: Research is being conducted to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 1,2-Dichloro-4-(phenylsulfanyl)benzene involves its interaction with various molecular targets. The phenylsulfanyl group can participate in nucleophilic and electrophilic interactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect the compound’s binding affinity and reactivity with biological molecules, influencing its overall activity.
類似化合物との比較
1,2-Dichlorobenzene: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
4-Chlorophenylsulfanylbenzene: Contains only one chlorine atom, resulting in different reactivity and applications.
1,4-Dichlorobenzene: Has chlorine atoms at different positions, leading to distinct chemical properties and uses.
Uniqueness: 1,2-Dichloro-4-(phenylsulfanyl)benzene is unique due to the presence of both chlorine atoms and the phenylsulfanyl group, which confer specific reactivity and potential applications not found in similar compounds. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry.
特性
CAS番号 |
65662-89-7 |
|---|---|
分子式 |
C12H8Cl2S |
分子量 |
255.2 g/mol |
IUPAC名 |
1,2-dichloro-4-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H |
InChIキー |
ICFXDHJWYDQGQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)

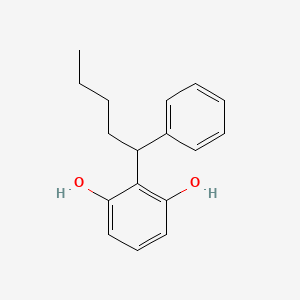
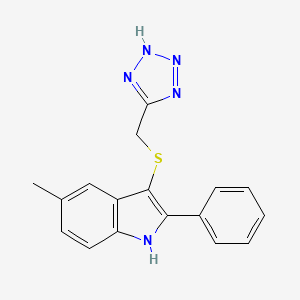
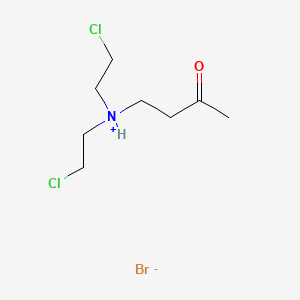
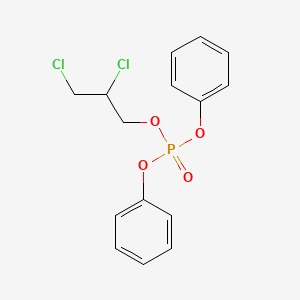
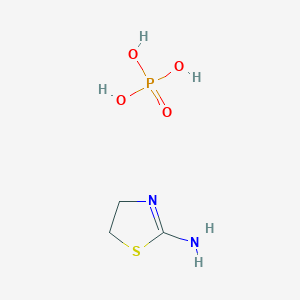
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
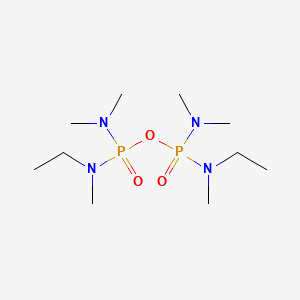
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)
![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
